molecular formula C19H17N3O3 B280398 1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide

Numéro de catalogue B280398
Poids moléculaire: 335.4 g/mol
Clé InChI: DVXXQUDTDSSQDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "EMDP" and is known for its ability to act as a selective antagonist of the cannabinoid receptor CB1.

Mécanisme D'action

EMDP acts as a selective antagonist of the CB1 receptor, which is primarily located in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes such as pain sensation, appetite regulation, and mood regulation. By blocking the CB1 receptor, EMDP reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
EMDP has been shown to have various biochemical and physiological effects. Studies have shown that EMDP reduces pain and inflammation by blocking the CB1 receptor. It has also been shown to reduce food intake and body weight by reducing the activity of the endocannabinoid system. EMDP has also been shown to have potential as an anti-depressant drug by increasing the levels of certain neurotransmitters in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

EMDP has several advantages for lab experiments. It is a highly selective antagonist of the CB1 receptor, which makes it an ideal tool for studying the role of the endocannabinoid system in various physiological processes. EMDP is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EMDP also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. EMDP also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Orientations Futures

There are several future directions for research on EMDP. One potential area of research is the development of more potent and selective CB1 antagonists. Another area of research is the development of formulations that improve the solubility and bioavailability of EMDP. Additionally, further studies are needed to investigate the potential therapeutic applications of EMDP in various disease models. Finally, research is needed to investigate the long-term safety and efficacy of EMDP in humans.

Méthodes De Synthèse

The synthesis of EMDP involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 2-methoxydibenzo[b,d]furan-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-ethyl-1H-pyrazole-5-carboxamide to yield EMDP. The final product is purified using column chromatography to obtain a pure compound.

Applications De Recherche Scientifique

EMDP has been extensively studied for its potential therapeutic applications. Studies have shown that EMDP acts as a selective antagonist of the CB1 receptor, which is involved in various physiological processes such as pain sensation, appetite regulation, and mood regulation. EMDP has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have potential as an anti-obesity drug by reducing food intake and body weight in animal models.

Propriétés

Formule moléculaire

C19H17N3O3

Poids moléculaire

335.4 g/mol

Nom IUPAC

2-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-3-22-15(8-9-20-22)19(23)21-14-11-17-13(10-18(14)24-2)12-6-4-5-7-16(12)25-17/h4-11H,3H2,1-2H3,(H,21,23)

Clé InChI

DVXXQUDTDSSQDN-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

SMILES canonique

CCN1C(=CC=N1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.